Cas no 1270293-84-9 ((1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol)

(1S)-6-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a chiral indanol derivative featuring a difluoromethoxy substituent at the 6-position of the indane core. Its stereospecific (1S) configuration ensures precise enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The difluoromethoxy group enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug development. This compound serves as a versatile intermediate for constructing bioactive molecules, particularly in medicinal chemistry, where fluorinated motifs are sought after for their pharmacokinetic benefits. Its well-defined structure and functional group compatibility allow for further derivatization, supporting research in targeted therapeutic agents. High-purity grades are available to meet stringent research and industrial requirements.
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol structure
1270293-84-9 structure
Product name:(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
CAS No:1270293-84-9
MF:C10H10F2O2
Molecular Weight:200.182010173798
CID:6121711
PubChem ID:131030238

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol 化学的及び物理的性質

名前と識別子

    • 1270293-84-9
    • (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
    • EN300-5310575
    • インチ: 1S/C10H10F2O2/c11-10(12)14-7-3-1-6-2-4-9(13)8(6)5-7/h1,3,5,9-10,13H,2,4H2/t9-/m0/s1
    • InChIKey: IQMUSXBHYFARHR-VIFPVBQESA-N
    • SMILES: FC(OC1C=CC2=C(C=1)[C@H](CC2)O)F

計算された属性

  • 精确分子量: 200.06488588g/mol
  • 同位素质量: 200.06488588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 199
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • XLogP3: 2.4

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-5310575-5.0g
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
1270293-84-9 95.0%
5.0g
$3065.0 2025-03-15
Enamine
EN300-5310575-10.0g
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
1270293-84-9 95.0%
10.0g
$4545.0 2025-03-15
1PlusChem
1P028X7C-1g
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
1270293-84-9 95%
1g
$1369.00 2024-07-09
Aaron
AR028XFO-100mg
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
1270293-84-9 95%
100mg
$529.00 2025-02-17
1PlusChem
1P028X7C-100mg
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
1270293-84-9 95%
100mg
$515.00 2024-07-09
1PlusChem
1P028X7C-5g
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
1270293-84-9 95%
5g
$3851.00 2024-07-09
Enamine
EN300-5310575-0.05g
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
1270293-84-9 95.0%
0.05g
$245.0 2025-03-15
Enamine
EN300-5310575-0.25g
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
1270293-84-9 95.0%
0.25g
$524.0 2025-03-15
Aaron
AR028XFO-10g
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
1270293-84-9 95%
10g
$6275.00 2023-12-16
Aaron
AR028XFO-500mg
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
1270293-84-9 95%
500mg
$1158.00 2025-02-17

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol 関連文献

(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-olに関する追加情報

Compound CAS No. 1270293-84-9: (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol

The compound (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol with CAS No. 1270293-84-9 is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of indenols, which are known for their unique structural properties and potential applications in drug design and advanced materials. The molecule's structure features a chiral center at the 1-position, a difluoromethoxy group at the 6-position, and a hydroxyl group at the 1-position, making it a valuable substrate for stereochemical studies and bioactive molecule synthesis.

Recent studies have highlighted the importance of indenol derivatives in medicinal chemistry, particularly due to their ability to modulate various biological pathways. The difluoromethoxy group in this compound introduces unique electronic and steric properties, which can enhance its bioavailability and pharmacokinetic profiles. Researchers have demonstrated that such modifications can significantly improve the compound's ability to interact with target proteins, making it a promising candidate for drug development.

The synthesis of (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the indene skeleton through cyclization reactions, followed by selective oxidation and functionalization to introduce the hydroxyl and difluoromethoxy groups. The stereochemistry at the 1-position is carefully controlled during these steps to ensure the desired (S) configuration, which is critical for its biological activity.

In terms of biological activity, this compound has shown potential as a modulator of G-protein coupled receptors (GPCRs), which are key targets in treating various diseases such as cardiovascular disorders and central nervous system diseases. Preclinical studies have demonstrated that (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol exhibits high affinity for specific GPCR subtypes, suggesting its potential as a lead compound for drug discovery programs.

Beyond its pharmaceutical applications, this compound has also been explored in materials science for its role in constructing advanced functional materials. The indenol framework provides a versatile platform for designing self-assembling molecules and supramolecular structures. Recent research has focused on utilizing this compound as a building block for creating stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations.

The development of efficient synthetic routes for (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol has been a major focus in organic chemistry. Novel methodologies involving asymmetric catalysis and enantioselective synthesis have been reported, enabling the scalable production of this compound with high enantiomeric excess. These advancements not only enhance its accessibility but also pave the way for further exploration of its biological and material properties.

In conclusion, (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol (CAS No. 1270293-84) represents a versatile and promising molecule with applications spanning pharmaceuticals and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in these fields. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing both scientific research and industrial applications.

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